molecular formula C13H11FO2S4 B2972369 Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate CAS No. 338793-28-5

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate

Cat. No. B2972369
CAS RN: 338793-28-5
M. Wt: 346.47
InChI Key: LLHGWUKRZRSAMC-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate, also known as FBED, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate exerts its effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has also been shown to interact with various receptors, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, vasodilation, and modulation of neurotransmitter systems. Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has also been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to modulate various signaling pathways and interact with various receptors. However, Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration method.

Future Directions

There are several future directions for research on Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate, including further studies on its mechanism of action, optimization of its dosage and administration method, and exploration of its potential applications in various areas. Additionally, the development of novel derivatives of Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate with improved potency and selectivity could lead to the discovery of new therapeutic agents.

Synthesis Methods

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride with potassium thioacetate, followed by the reaction of the resulting product with ethyl bromoacetate. The final step involves the reaction of the product with potassium ethoxide to yield Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate.

Scientific Research Applications

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has been studied extensively for its potential applications in various areas, including cancer research, neuropharmacology, and cardiovascular research. In cancer research, Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuropharmacology, Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate has been shown to have vasodilatory effects and potential applications in the treatment of hypertension.

properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)methylsulfanyl]-2-sulfanylidene-1,3-dithiole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2S4/c1-2-16-11(15)10-12(20-13(17)19-10)18-7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHGWUKRZRSAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)S1)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate

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